A804598 - 1125758-85-1

A804598

Catalog Number: EVT-257887
CAS Number: 1125758-85-1
Molecular Formula: C19H17N5
Molecular Weight: 315.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

A804598 is a potent and selective antagonist of the purinergic P2X7 receptor (P2X7R) [, , , , ]. Belonging to the class of quinoline derivatives, it exhibits high affinity for the receptor, effectively blocking its activation by adenosine 5′-triphosphate (ATP) [, , ]. A804598 serves as a valuable tool for investigating the role of P2X7R in various biological processes and disease models, including inflammation, neurodegeneration, pain, and cancer [, , , , , , , , , , , , , , , , , , , ].

2′(3′)-O-(4-benzoylbenzoyl)-ATP (BzATP)

Relevance: BzATP serves as a valuable tool to understand the pharmacological effects of A804598. By comparing the effects of BzATP-induced P2X7 activation to the effects observed in the presence of A804598, researchers can confirm the specificity of A804598 as a P2X7 antagonist and further elucidate the role of P2X7 in various biological processes. For example, one study showed that BzATP mimicked the effects of ATP by inducing renal tubular peptidylarginine deiminase-4 (PAD4) expression and activity, while A804598 blocked this effect. [] This finding supports the hypothesis that ATP induces renal tubular PAD4 via P2X7 receptor activation. Another study found that both BzATP and LPS + BzATP treatment increased round/ameboid microglia and decreased polarized and ramified morphotypes. [] This effect was stronger in hP2X7R-proficient (CTRL) compared to knockout (KO) microglia. These findings suggest that both ATP and BzATP activate P2X7 to exert their effects.

Adenosine 5′-triphosphate (ATP)

Relevance: ATP is the natural ligand for P2X7, the receptor targeted by A804598. [] Understanding the effects of ATP on P2X7 provides crucial context for the mechanism of action of A804598. A804598 competes with ATP for binding to the P2X7 receptor, thereby preventing ATP-mediated activation of the receptor. For example, [3H]A-804598 was shown to be a potent and selective antagonist radioligand for P2X7 receptors, directly competing with BzATP for binding. [] This competitive binding underscores the role of A804598 as a direct inhibitor of ATP's actions at the P2X7 receptor.

Relevance: Similar to ATP, ATPγS can activate the P2X7 receptor. This makes ATPγS a useful tool for investigating the effects of P2X7 activation that might be confounded by ATP's rapid breakdown. A804598, by blocking P2X7, can be used to differentiate the effects of ATPγS that are specifically mediated by P2X7 from those mediated by other receptors or mechanisms. For example, ATPγS inhibited breast cancer growth in the bone and these effects were mediated by P2X7. []

JNJ-47965567

Relevance: Both JNJ-47965567 and A804598 are P2X7 antagonists, but JNJ-47965567 is notable for its ability to cross the blood-brain barrier, a property that may make it more suitable for targeting CNS disorders. By comparing their effects, researchers can gain insights into the role of P2X7 in different tissues and disease models. For example, both JNJ-4796556 and A-804598 reduced round/ameboid microglia and increased complex morphologies only in CTRL but not KO microglia. [] These results suggest that both drugs exert their effects through P2X7.

JNJ-54140515

Relevance: The structural similarity between JNJ-54140515 and A804598 suggests that they may bind to the P2X7 receptor in a similar manner. This makes JNJ-54140515 a useful tool for validating the specificity of A804598 and exploring structure-activity relationships for P2X7 antagonists. []

NF449

Relevance: NF449's selectivity for P2X1, a different P2X receptor subtype, makes it a valuable tool in studies involving A804598. By using NF449, researchers can rule out the involvement of P2X1 in observed effects, further confirming the specific action of A804598 on P2X7. This approach helps to isolate the role of P2X7 from other P2X receptor subtypes in complex biological systems. []

Pregabalin

Relevance: Pregabalin, although targeting a different molecular pathway, is often studied in combination with A804598 for potential synergistic effects in managing neuropathic pain. This is based on the rationale that neuropathic pain involves multiple pathways, and targeting both P2X7 and voltage-gated calcium channels may offer enhanced pain relief. [] This approach highlights the importance of exploring the therapeutic potential of combining drugs with distinct mechanisms of action to address complex pain conditions.

Overview

A-804598 is a small molecule compound that acts as an antagonist of the P2X7 receptor, which is a subtype of purinergic receptors activated by adenosine triphosphate. This compound has garnered attention in pharmacological research due to its potential therapeutic applications in neuroinflammation and other related disorders. The compound's structure and activity have been extensively studied, revealing its efficacy in modulating P2X7 receptor functions.

Source

The compound was initially characterized in various studies focusing on its synthesis and biological evaluation, particularly in the context of neuroinflammation models. Research articles highlight its synthesis from specific precursors and its subsequent pharmacological evaluations that demonstrate its antagonistic properties against the P2X7 receptor .

Classification

A-804598 is classified as a P2X7 receptor antagonist. It belongs to the category of heteroaryl-cyanoguanidines, which are known for their ability to inhibit the activity of the P2X7 receptor, making them significant in the study of inflammatory diseases and neurodegenerative conditions .

Synthesis Analysis

Methods

The synthesis of A-804598 involves several chemical reactions that utilize standard organic synthesis techniques. The process typically begins with the preparation of key intermediates followed by coupling reactions to form the final product.

Technical Details

  1. Starting Materials: The synthesis often starts with commercially available reagents such as 5-aminoquinoline.
  2. Reactions:
    • A typical reaction involves treating 5-aminoquinoline with various reagents under controlled conditions (e.g., inert atmosphere) to form intermediates.
    • The final steps usually involve purification techniques such as thin-layer chromatography and column chromatography to isolate A-804598 with high purity .
Molecular Structure Analysis

Structure

A-804598 has a complex molecular structure characterized by specific functional groups that contribute to its biological activity. The chemical structure includes:

  • A cyanoguanidine moiety
  • Heteroaryl components

Data

The molecular formula for A-804598 is C13H12N4C_{13}H_{12}N_4, with a molecular weight of approximately 240.26 g/mol. Structural analysis techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to confirm the identity and purity of the synthesized compound .

Chemical Reactions Analysis

Reactions

A-804598 participates in various chemical reactions, primarily focusing on its interactions with biological targets. Its primary reaction involves binding to the P2X7 receptor, inhibiting ATP-induced signaling pathways.

Technical Details

The binding affinity and inhibition constants are determined through radioligand binding assays, where A-804598 competes with ATP for receptor binding sites. Studies have reported binding energies around -6.31 kcal/mol, indicating a strong interaction with the receptor .

Mechanism of Action

Process

A-804598 exerts its pharmacological effects by blocking the P2X7 receptor activation induced by ATP. This blockade prevents downstream signaling cascades associated with inflammation.

Data

Research indicates that A-804598 can effectively reduce pro-inflammatory cytokine release in activated immune cells, highlighting its potential use in treating conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid or crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but less soluble in water.

Chemical Properties

  • Stability: A-804598 is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point has been reported around 200 °C, indicating thermal stability suitable for various applications.

Relevant analytical techniques such as high-performance liquid chromatography are used to assess purity and stability over time .

Applications

Scientific Uses

A-804598 is primarily researched for its role as a P2X7 receptor antagonist, making it valuable in studies related to:

  • Neuroinflammation: Potential treatment options for neurodegenerative diseases like Alzheimer's disease.
  • Pain Management: Investigated for alleviating chronic pain conditions associated with inflammatory responses.
  • Cancer Research: Explored for its ability to modulate immune responses in tumor microenvironments.

The ongoing research into A-804598 signifies its potential impact on therapeutic strategies aimed at managing various inflammatory and neurological disorders .

Properties

CAS Number

1125758-85-1

Product Name

A 804598

IUPAC Name

1-cyano-2-[(1S)-1-phenylethyl]-3-quinolin-5-ylguanidine

Molecular Formula

C19H17N5

Molecular Weight

315.4 g/mol

InChI

InChI=1S/C19H17N5/c1-14(15-7-3-2-4-8-15)23-19(22-13-20)24-18-11-5-10-17-16(18)9-6-12-21-17/h2-12,14H,1H3,(H2,22,23,24)/t14-/m0/s1

InChI Key

PQYCRDPLPKGSME-AWEZNQCLSA-N

SMILES

CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

Solubility

Soluble in DMSO

Synonyms

A-804598; A 804598; A804598.

Canonical SMILES

CC(C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N=C(NC#N)NC2=CC=CC3=C2C=CC=N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.